(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two carboxylic acid groups and a pyrrolidine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from proline derivatives. The reaction conditions often include the use of protecting groups to safeguard the functional groups during the synthesis process. For example, the carboxyl groups may be protected as esters, which are later deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.
Pyrrolizines: Another class of compounds with a fused pyrrolidine ring.
Uniqueness
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This makes it particularly useful in asymmetric synthesis and as a chiral building block in various chemical and biological applications.
Properties
IUPAC Name |
(2R,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBUGAPKCBEDP-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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